molecular formula C19H20N2O2S B12699360 13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one CAS No. 129477-46-9

13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one

Cat. No.: B12699360
CAS No.: 129477-46-9
M. Wt: 340.4 g/mol
InChI Key: XZFFJKDULWTINY-UHFFFAOYSA-N
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Description

13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[84002,6]tetradeca-1(14),2(6),3-trien-12-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of intermediate compounds through reactions such as cyclization, substitution, and oxidation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and cellular processes.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and downstream signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[84002,6]tetradeca-1(14),2(6),3-trien-12-one is unique due to its specific structural features, such as the presence of a thia-diazatricyclic core and methoxyphenyl group

Properties

CAS No.

129477-46-9

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one

InChI

InChI=1S/C19H20N2O2S/c1-12-10-16-17(24-12)5-3-4-13-11-18(22)21(20-19(13)16)14-6-8-15(23-2)9-7-14/h6-10,13H,3-5,11H2,1-2H3

InChI Key

XZFFJKDULWTINY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)CCCC3C2=NN(C(=O)C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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